![molecular formula C9H11BrN2O2 B1377130 4-Bromo-2-nitro-6-(propan-2-yl)aniline CAS No. 1423024-65-0](/img/structure/B1377130.png)
4-Bromo-2-nitro-6-(propan-2-yl)aniline
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Overview
Description
4-Bromo-2-nitro-6-(propan-2-yl)aniline, commonly referred to as BNPA, is an organic compound belonging to the aniline family. BNPA is a colorless solid with a molecular weight of 215.11 g/mol and a melting point of 64°C. BNPA has a wide range of uses in organic synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Pharmacological Research
This compound serves as a building block for the synthesis of diazine alkaloids —important two-nitrogen compounds found in DNA, RNA, and various flavors and fragrances . These diazines are central to a wide range of pharmacological applications, including but not limited to:
Synthesis of Decorated Diazines
In medicinal chemistry, decorated diazines are synthesized for their diverse biological activities. The compound can be used to prepare substituted diazines with clinical applications, such as:
Dye Synthesis
4-Bromo-2-nitro-6-(propan-2-yl)aniline: is potentially useful in the synthesis of historic dyes like Tyrian Purple . This dye, derived from snail secretions, has been synthetically replicated using brominated and nitrated precursors similar to the compound .
Antimicrobial Research
The bromine and nitro groups present in the compound suggest potential antimicrobial properties. It could be used to develop new antimicrobial agents or study the mechanism of action of existing drugs .
Mechanism of Action
Mode of Action:
BNA interacts with these essential thiols through two distinct reactions:
The net result is a growth inhibition in bacteria. BNA essentially slows down bacterial growth, making it an effective antimicrobial agent .
Action Environment:
Environmental factors impact BNA’s efficacy and stability. pH, temperature, and humidity affect its performance. For instance, BNA may degrade under extreme conditions, reducing its antimicrobial potency.
Remember, BNA’s role as an antimicrobial underscores its importance in various industrial processes, from water cooling towers to metalworking fluids. Understanding its mechanism of action helps us appreciate its versatile applications ! 🌐
properties
IUPAC Name |
4-bromo-2-nitro-6-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCPZLZGMHBKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244512 |
Source
|
Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-6-(propan-2-yl)aniline | |
CAS RN |
1423024-65-0 |
Source
|
Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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